molecular formula C11H20O B13840817 (1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol

(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol

Cat. No.: B13840817
M. Wt: 168.28 g/mol
InChI Key: RCRVMCSPZAMFKV-UTLUCORTSA-N
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Description

(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol, also known as [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol, is a bicyclic monoterpene alcohol. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes two fused rings and a hydroxyl group attached to the second carbon atom. It is a chiral molecule with specific stereochemistry, making it an important compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as α-pinene or β-pinene.

    Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using reagents like osmium tetroxide or other oxidizing agents.

    Cyclization: The hydroxylated intermediate undergoes cyclization to form the bicyclo[3.1.1]heptane structure. This step may involve the use of acid catalysts or other cyclization conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.

Industrial Production Methods

In industrial settings, the production of (1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol may involve large-scale hydroxylation and cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes, alkenes

    Substitution: Halides, esters

Scientific Research Applications

(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure and stereochemistry make it valuable in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the synthesis of bioactive natural products.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the fragrance and flavor industry due to its pleasant aroma. It is also used as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,3R,5S)-(+)-2,3-Pinanediol: Another bicyclic monoterpene diol with similar structural features but different stereochemistry.

    β-Pinene: A related monoterpene with a similar bicyclic structure but lacking the hydroxyl group.

Uniqueness

(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-[(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethanol

InChI

InChI=1S/C11H20O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10,12H,3-7H2,1-2H3/t8-,9+,10+/m1/s1

InChI Key

RCRVMCSPZAMFKV-UTLUCORTSA-N

Isomeric SMILES

CC1([C@H]2CC[C@@H]([C@@H]1C2)CCO)C

Canonical SMILES

CC1(C2CCC(C1C2)CCO)C

Origin of Product

United States

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